![molecular formula C26H19F3N2O4 B2509150 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-87-5](/img/no-structure.png)

3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

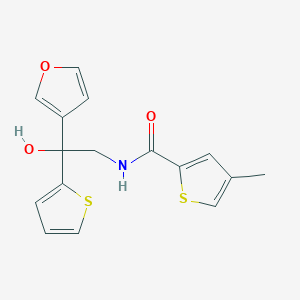

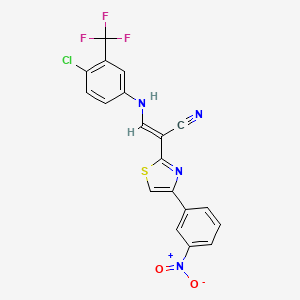

The compound "3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of benzofuro[2,3-d]pyrimidine, which is a heterocyclic compound that has been studied for various biological activities. The presence of a trifluoromethyl group and a methoxybenzyl moiety suggests potential for increased biological activity or specificity.

Synthesis Analysis

The synthesis of related benzofuro[2,3-d]pyrimidine derivatives has been explored through different methods. For instance, electrochemical oxidation has been used to convert 3,4-dihydroxybenzoic acid into benzofuro[2,3-d]pyrimidine derivatives in the presence of nucleophiles in aqueous solution, yielding good purity and yields . Additionally, cyclization of trifluoroacetoacetate ethyl with substituted-urea has been employed to synthesize 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of benzofuro[2,3-d]pyrimidine derivatives has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, 3-(4'-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones, has been determined, revealing a planar pyrimidione ring and a dihedral angle between the pyrimidione ring and the benzene ring . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzofuro[2,3-d]pyrimidine derivatives can be inferred from related compounds. For instance, the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors indicates the potential for various chemical transformations involving benzofuro[2,3-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuro[2,3-d]pyrimidine derivatives, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. For example, molecular modeling studies of a thieno[2,3-d]pyrimidine-2,4-dione derivative suggest that intramolecular hydrogen bonding may increase membrane permeability and improve oral absorption . Additionally, the introduction of a trifluoromethyl group can significantly affect the herbicidal activity of pyrimidine-2,4(1H,3H)-dione compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has demonstrated novel methodologies for the synthesis of benzofuro[3,2-d]pyrimidine derivatives, showcasing their versatility in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share a structural similarity to the compound of interest, has been developed, highlighting the importance of these heterocycles in pharmaceutical chemistry (Osyanin et al., 2014).

Pharmacological Applications

Studies on the pharmacological applications of related compounds have revealed their potential as anti-inflammatory and analgesic agents, COX-1/COX-2 inhibitors, and as compounds with significant activity against sex-hormone-dependent diseases. For instance, novel benzodifuranyl derivatives have shown high COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

In the realm of materials science, the nonlinear optical properties of novel styryl dyes related to the compound have been studied, revealing their potential for device applications due to significant optical power limiting behavior and effective two-photon absorption cross-sections. This suggests a promising future for these compounds in developing nonlinear optical materials (Shettigar et al., 2009).

Agricultural Chemistry Applications

Furthermore, derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have been synthesized and tested for their herbicidal activities, with some compounds showing promising results against Brassica napus, indicating potential applications in agricultural chemistry (Huazheng, 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)benzylamine to form the corresponding imine. The imine is then reacted with 2,4-dioxo-3,4-dihydrobenzofuran to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-(trifluoromethyl)benzylamine", "2,4-dioxo-3,4-dihydrobenzofuran" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Addition of 2,4-dioxo-3,4-dihydrobenzofuran to the imine and heating the reaction mixture to form the final product, 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

892437-87-5 |

Produktname |

3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C26H19F3N2O4 |

Molekulargewicht |

480.443 |

IUPAC-Name |

3-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H19F3N2O4/c1-34-19-11-9-16(10-12-19)14-31-24(32)23-22(20-7-2-3-8-21(20)35-23)30(25(31)33)15-17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3 |

InChI-Schlüssel |

FQANJCALJOIYMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)